molecular formula C13H9ClN2O2S B1349591 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 565171-07-5

1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B1349591
CAS No.: 565171-07-5
M. Wt: 292.74 g/mol
InChI Key: PQNOKMJVZJDVDG-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 565171-07-5) is a high-purity heterocyclic compound supplied as a powder for research applications. It belongs to the class of thienopyrazole-carboxylic acids, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . As a multifunctional scaffold, this compound serves as a critical building block in the rational design and synthesis of novel molecules for pharmaceutical development and agrochemical research. Its molecular structure features a pyrazole ring fused with a thiophene ring, further substituted with a 3-chlorophenyl group and a carboxylic acid functionality, which provides a versatile handle for further chemical modifications . Pyrazole derivatives, in general, have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antidepressant effects . The presence of specific functional groups on the pyrazole ring is crucial for its interaction with biological targets; for instance, electron-withdrawing substituents like the 3-chlorophenyl group in this compound have been associated with enhanced biological activity in related analogs . This reagent is particularly valuable for researchers exploring structure-activity relationships (SAR) in drug discovery, especially in developing inhibitors for enzymes like acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK3β), which are relevant to neurodegenerative disorders . The compound's physicochemical properties include a molecular formula of C13H9ClN2O2S and a molecular weight of 292.75 g/mol . It is characterized by a density of 1.5±0.1 g/cm³ and a boiling point of 440.9±45.0 °C at 760 mmHg . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-3-8(14)5-9/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNOKMJVZJDVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153303
Record name 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565171-07-5
Record name 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565171-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Formation

  • The synthesis typically begins with commercially available precursors such as 3-aminocrotononitrile or substituted pyrazoles.
  • A ring-closure reaction is performed by reacting 3-aminocrotononitrile with hydrazine hydrate under reflux at 60–90°C for 8–24 hours to form 3-amino-5-methylpyrazole intermediates.
  • Subsequent cyclization with sulfur-containing reagents forms the thieno[2,3-c]pyrazole core.

Introduction of the 3-Chlorophenyl Group

  • The 3-chlorophenyl substituent is introduced via nucleophilic substitution or condensation reactions with chlorinated aromatic halides.
  • For example, condensation of 5-bromo-1H-3-pyrazolecarboxylic acid with 2,3-dichloropyridine analogs or chlorophenyl derivatives under mild conditions yields the desired aryl-substituted thienopyrazole.

Functionalization at Position 5: Carboxylic Acid Installation

  • The carboxylic acid group at position 5 is introduced by selective oxidation or carboxylation of the corresponding methyl or brominated intermediates.
  • Oxidation of 3-methyl-5-bromopyrazole with potassium permanganate in acidic aqueous media at 50–70°C for 30 minutes yields 5-bromo-1H-3-pyrazolecarboxylic acid with an 85% yield.
  • This intermediate then undergoes condensation with chlorinated aromatic compounds to form the final carboxylic acid-substituted thienopyrazole.

Purification and Characterization

  • The crude product is typically purified by recrystallization from methanol or ethyl acetate.
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry confirm the structure and purity.

Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%) Notes
Ring closure (3-aminocrotononitrile + hydrazine hydrate) Cyclization 60–90°C, reflux, 8–24 h High Forms 3-amino-5-methylpyrazole
Bromination of pyrazole Halogenation Room temp to 50°C Moderate Prepares 3-methyl-5-bromopyrazole
Oxidation of bromopyrazole Oxidation KMnO4 in 0.1M HCl, 50–70°C, 30 min 85 Produces 5-bromo-1H-3-pyrazolecarboxylic acid
Condensation with chlorophenyl derivative Nucleophilic substitution/condensation Mild heating, solvent dependent Moderate to high Forms final 1-(3-chlorophenyl) substituted product

Challenges and Optimization

  • Regioselectivity in the substitution reactions is critical to ensure the chlorophenyl group attaches at position 1.
  • Controlling oxidation conditions avoids over-oxidation or degradation of sensitive heterocyclic rings.
  • Reaction times and temperatures are optimized to maximize yield while minimizing side products.
  • Purification steps are essential due to the complexity of the fused heterocyclic system.

Summary of Research Findings

  • The synthetic routes reported provide efficient access to this compound with yields typically above 80% in key steps.
  • The use of mild reaction conditions and commercially available starting materials reduces production costs and facilitates scale-up.
  • Analytical data confirm the successful formation of the target compound with high purity.
  • The presence of electron-withdrawing chlorine and carboxylic acid groups enhances the compound’s potential for biological activity and material science applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Table 1: Key Comparisons of Thieno[2,3-c]pyrazole Derivatives

Compound Name Structural Features Biological Activity Molecular Weight (g/mol) Synthesis Highlights
This compound (Target) 3-chlorophenyl, methyl, carboxylic acid Potential enzyme inhibition (inferred) 292.74 Cyclization of thiophene precursors
1-(2-Chlorophenyl)-3-methyl analog 2-chlorophenyl substituent Antimicrobial properties 292.74 Suzuki-Miyaura coupling for aryl group
1-(4-Chlorophenyl)-3-methyl analog 4-chlorophenyl substituent Anti-inflammatory potential 306.77 Condensation and carboxylation steps
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Trifluoromethyl group instead of methyl Moderate enzyme inhibition 294.68 Reaction with methyl hydrazine
1-(3-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid Trifluoromethyl and chlorobenzyl groups; pyrazole core (no thieno ring) Enhanced reactivity in binding studies 334.71 Multi-step condensation
3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Phenyl group at position 3; no chlorophenyl Enzyme modulation 258.27 Cyclization of phenyl-substituted intermediates

Impact of Substituent Position and Electronic Effects

  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound balances steric bulk and electronic effects compared to 2- and 4-chloro isomers. The 2-chloro analog () may exhibit steric hindrance, reducing binding affinity, while the 4-chloro derivative () offers better symmetry for receptor interactions .
  • Trifluoromethyl vs. Methyl : Replacing the methyl group with trifluoromethyl () increases electronegativity and metabolic stability, enhancing enzyme inhibition .
  • Carboxylic Acid Group : Present in all listed compounds, this group improves aqueous solubility and enables salt formation, critical for pharmacokinetics .

Biological Activity

1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 565171-07-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C13H9ClN2O2S
  • Molecular Weight : 292.75 g/mol
  • SMILES : CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC(=CC=C3)Cl
  • InChIKey : PQNOKMJVZJDVDG-UHFFFAOYSA-N

The compound exhibits its biological activity primarily through the inhibition of specific kinases and pathways involved in cancer cell proliferation and inflammation. Research indicates that pyrazole derivatives, including this compound, may target cyclin-dependent kinases (CDKs) and Aurora kinases, which are essential for cell cycle regulation and mitosis.

Anticancer Activity

A review of recent studies highlights the compound's cytotoxic effects against various cancer cell lines. Notable findings include:

Cell LineIC50 Value (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00
Hep-23.25 mg/mL

These results indicate that the compound has significant potential as an anticancer agent, particularly against breast cancer (MCF7) and lung cancer (NCI-H460).

Case Studies

  • Study on MCF7 Cells : The compound was tested on MCF7 breast cancer cells and exhibited an IC50 value of 3.79 µM, indicating strong cytotoxicity. The study suggested that the compound induces apoptosis through a mitochondrial pathway.
  • Inhibition of Aurora Kinase : A related study demonstrated that compounds with similar structures inhibited Aurora-A kinase with an IC50 of 0.067 µM, suggesting that this compound may share similar inhibitory properties.

Safety Profile

Currently, safety data for this compound are not well-documented in available literature. Standard safety precautions should be observed when handling this compound.

Q & A

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid?

The compound is synthesized via multi-step heterocyclic assembly. A typical approach involves:

  • Cyclocondensation : Reacting 3-chlorophenylhydrazine with a thiophene-based precursor (e.g., ethyl 5-methylthieno[2,3-c]pyrazole-5-carboxylate) under acidic conditions.
  • Carboxylic Acid Formation : Hydrolysis of the ester group using aqueous NaOH or HCl, followed by recrystallization for purification .
  • Key Reagents : K₂CO₃ as a base for nucleophilic substitution and trifluoroacetic acid for cyclization .

Q. How is the structural identity of this compound confirmed?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SHELX software ) resolves the thieno-pyrazole core and confirms the 3-chlorophenyl substituent’s orientation.
  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 165–170 ppm (carboxylic acid carbon) .
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H) .

Q. What are the key physicochemical properties of this compound?

PropertyValue/MethodCitation
Melting Point150–152°C (DSC)
SolubilitySoluble in DMSO, DMF; insoluble in H₂O
LogP (Lipophilicity)~2.8 (HPLC)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

  • Substituent Modification : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or amide groups to enhance metabolic stability .
  • Activity Testing : Caspase-1 inhibition assays (IC₅₀) and cytotoxicity profiling (e.g., HEK293 cells) .

Q. What computational methods are used to predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to assess electrophilic/nucleophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with caspase-1 (PDB: 1SC1), highlighting hydrogen bonds with Arg341 and Tyr342 .

Q. How can analytical challenges like polymorphism be addressed?

  • Powder X-ray Diffraction (PXRD) : Detects crystalline vs. amorphous forms.
  • Thermogravimetric Analysis (TGA) : Monitors thermal stability (decomposition >200°C) .
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity (≤0.5% weight gain at 80% RH) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized Assays : Use uniform protocols (e.g., caspase-1 fluorometric assay with Z-YVAD-AMC substrate) .
  • Control Compounds : Include reference inhibitors (e.g., Ac-YVAD-CMK) to validate assay conditions .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Methodological Tables

Q. Table 1: Comparative Biological Activity of Analogues

Compound ModificationCaspase-1 IC₅₀ (µM)Cytotoxicity (HEK293, µM)Citation
3-Chlorophenyl (Parent)0.45>100
3-Nitrophenyl0.3285
Carboxylic acid → Tetrazole0.67>100

Q. Table 2: Key Crystallographic Data (SHELX Refinement)

ParameterValueCitation
Space GroupP2₁/c
Unit Cell Dimensions (Å)a=8.21, b=10.34, c=12.07
R-factor0.038

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